molecular formula C7H13NO2 B2716487 rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole CAS No. 2248367-05-5

rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole

Cat. No.: B2716487
CAS No.: 2248367-05-5
M. Wt: 143.186
InChI Key: LRYILEXAEZWYGC-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Synthesis of Pyrrolo and Furo Derivatives : Studies detail the synthesis of complex pyrrolo and furo derivatives, such as Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids and 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile. These syntheses involve cyclization reactions and offer insights into the formation of novel heterocyclic frameworks with potential biological and material applications (Bencková & Krutošíková, 1997); (Verboom et al., 2010).

  • Mechanistic Insights into Heterocyclic Synthesis : Research on the formation of melanoidin-like Maillard polymers from pentoses and hexoses highlights the polycondensation of N-substituted pyrroles and furan derivatives, underscoring the synthetic versatility and potential for generating polymers with unique properties (Tressl et al., 1998).

Catalytic and Synthetic Applications

  • Rhodium-Catalyzed Transformations : Studies report on rhodium-catalyzed reactions leading to highly functionalized pyrroles, illustrating the catalytic prowess in accessing densely substituted heterocycles from furans. This highlights the method's applicability in synthesizing compounds with significant chemical complexity (Parr et al., 2013).

  • Novel Synthetic Routes to Heterocycles : Research on the addition/oxidative rearrangement of furfurals and furyl imines opens new pathways to substituted furans and pyrroles, demonstrating innovative approaches to these core structures in organic synthesis and potential drug discovery (Kelly et al., 2008).

Antibacterial Activity and Material Science Applications

  • Antibacterial Activity of Furo[3,2-b]pyrrole Derivatives : A study explores the synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives, indicating the potential of these compounds in medicinal chemistry and pharmaceutical applications, especially against Escherichia coli and Micrococcus luteus (Zemanov et al., 2017).

Properties

IUPAC Name

(3S,3aS,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-9-7-2-8-6-4-10-3-5(6)7/h5-8H,2-4H2,1H3/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYILEXAEZWYGC-DSYKOEDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC2C1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN[C@@H]2[C@H]1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.